REACTION_CXSMILES
|
C(O[CH:10]=[C:11]1[CH2:20][CH2:19][C:18]2[C:13](=[CH:14][C:15]([CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH3:30])=[CH:16][CH:17]=2)[C:12]1=[O:31])(=O)C1C=CC=CC=1.C1CCCCC=1>[Pd]>[CH2:21]([C:15]1[CH:14]=[C:13]2[C:18]([CH:19]=[CH:20][C:11]([CH3:10])=[C:12]2[OH:31])=[CH:17][CH:16]=1)[CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH3:30]
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Name
|
2-benzoyloxymethylene-7-n-decyl-1-tetralone
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Quantity
|
14 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)OC=C1C(C2=CC(=CC=C2CC1)CCCCCCCCCC)=O
|
Name
|
|
Quantity
|
3.5 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
175 mL
|
Type
|
reactant
|
Smiles
|
C1=CCCCC1
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the inert atmosphere
|
Type
|
CUSTOM
|
Details
|
After all the starting material reacted
|
Type
|
CUSTOM
|
Details
|
The catalyst was removed by filtration
|
Type
|
WASH
|
Details
|
washed twice with 50 mL hot toluene
|
Type
|
CUSTOM
|
Details
|
The combined filtrate was evaporated to a small volume
|
Type
|
CUSTOM
|
Details
|
The product was purified with a Prep-500 silica gel column (a high pressure silica gel preparative column
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness under vacuum overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
Cream white solid (9.0 g; 90% yield) was recovered
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
C(CCCCCCCCC)C1=CC=C2C=CC(=C(C2=C1)O)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |